molecular formula C4H6O4Pd B110540 palladium(II) acetate CAS No. 3375-31-3

palladium(II) acetate

Cat. No. B110540
CAS RN: 3375-31-3
M. Wt: 224.5 g/mol
InChI Key: YJVFFLUZDVXJQI-UHFFFAOYSA-L
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Description

Palladium(II) acetate is a chemical compound with a variety of applications in organic synthesis, particularly in catalysis. It is known for its role in facilitating numerous chemical reactions, including cross-coupling, carbonylation, and C-H activation processes. The versatility of palladium(II) acetate is highlighted by its use in both conventional solvents and supercritical carbon dioxide, as well as its ability to be recycled in catalytic systems .

Synthesis Analysis

The synthesis of palladium(II) acetate involves the reaction of activated palladium metal with a mixture of nitric acid and acetic acid. This process can yield the trin

Scientific Research Applications

  • Catalysis in Chemical Reactions

    • Field : Chemistry, specifically organic synthesis .
    • Application : Palladium(II) acetate is used as a catalyst in various chemical reactions, including the Heck and Suzuki coupling reactions .
    • Method : In these reactions, palladium(II) acetate is used in combination with tertiary phosphine ligands to generate active catalyst species . It’s believed that Pd0(PPh3)n species are formed, which enter into oxidative reactions with organohalides .
    • Results : These reactions result in the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
  • Synthesis of Palladium Nanoparticles

    • Field : Nanotechnology .
    • Application : Palladium(II) acetate is used in the synthesis of palladium nanoparticles, which have a wide range of applications, including use as catalysts .
    • Method : The synthesis involves the reduction of palladium(II) acetate to form palladium nanoparticles . The exact method can vary, and the size and shape of the nanoparticles can be controlled by adjusting the reaction conditions .
    • Results : The resulting palladium nanoparticles exhibit unique catalytic properties, making them useful in a variety of chemical reactions .
  • Suzuki-Miyaura Cross-Coupling Reaction

    • Field : Organic Chemistry .
    • Application : Palladium(II) acetate is used as a catalyst in the Suzuki-Miyaura cross-coupling reaction .
    • Method : The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .
    • Results : This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
  • Carbonylation

    • Field : Organic Chemistry .
    • Application : Palladium(II) acetate is used as a catalyst in carbonylation reactions .
    • Method : In these reactions, a carbon monoxide molecule is introduced into an organic substrate .
    • Results : Carbonylation reactions are important in the synthesis of a wide range of organic compounds .
  • Synthesis of Palladium-Containing Materials

    • Field : Material Science .
    • Application : Palladium(II) acetate is used as a precursor to prepare palladium-containing materials for heterogeneous catalysis .
    • Method : The exact method can vary, but typically involves the reduction of palladium(II) acetate to form palladium-containing materials .
    • Results : The resulting materials exhibit unique catalytic properties, making them useful in a variety of applications .
  • Buchwald-Hartwig Reaction

    • Field : Organic Chemistry .
    • Application : Palladium(II) acetate is used as a catalyst in the Buchwald-Hartwig reaction .
    • Method : This reaction involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst .
    • Results : The Buchwald-Hartwig reaction is widely used in organic synthesis for the formation of carbon-nitrogen bonds .
  • Transmetalation

    • Field : Organometallic Chemistry .
    • Application : Palladium(II) acetate is used as a catalyst in transmetalation reactions .
    • Method : Transmetalation involves the transfer of ligands from one metal to another . In the context of palladium-catalyzed reactions, this often involves the transfer of an organic group from a metal such as tin or boron to palladium .
    • Results : Transmetalation is a key step in many palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of organic compounds .
  • Direct Homocoupling of Aryl Halides

    • Field : Organic Chemistry .
    • Application : Palladium(II) acetate is used as a catalyst in the direct homocoupling of aryl halides .
    • Method : This reaction involves the coupling of two identical aryl halides to form a biaryl compound .
    • Results : The direct homocoupling of aryl halides is a useful method for the synthesis of biaryl compounds, which are common motifs in organic chemistry .
  • Reduction of Alkynes

    • Field : Organic Chemistry .
    • Application : Palladium(II) acetate is used as a catalyst in the reduction of alkynes .
    • Method : This reaction involves the reduction of an alkyne to an alkene .
    • Results : The reduction of alkynes is a useful reaction in organic synthesis, as it allows for the selective synthesis of alkenes from alkynes .
  • Reductive Elimination Reactions

    • Field : Organometallic Chemistry .
    • Application : Palladium(II) acetate is used as a catalyst in reductive elimination reactions .
    • Method : Reductive elimination involves the removal of two ligands from a metal complex, resulting in the formation of a new bond and the reduction of the metal .
    • Results : Reductive elimination is a key step in many palladium-catalyzed reactions, including cross-coupling reactions .
  • Carbon Monoxide (CO) Surrogate Reagents for Carbonylation

    • Field : Organic Chemistry .
    • Application : Palladium(II) acetate is used as a catalyst in carbonylation reactions using carbon monoxide surrogate reagents .
    • Method : These reactions involve the introduction of a carbonyl group into an organic substrate .
    • Results : Carbonylation reactions are important in the synthesis of a wide range of organic compounds .
  • Sulfur Dioxide (SO2) Surrogate Reagents Usable for Sulfonylation

    • Field : Organic Chemistry .
    • Application : Palladium(II) acetate is used as a catalyst in sulfonylation reactions using sulfur dioxide surrogate reagents .
    • Method : These reactions involve the introduction of a sulfonyl group into an organic substrate .
    • Results : Sulfonylation reactions are important in the synthesis of a wide range of organic compounds .

Safety And Hazards

Palladium(II) acetate may cause an allergic skin reaction and serious eye damage . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

palladium(2+);diacetate
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InChI

InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVFFLUZDVXJQI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4Pd
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DSSTOX Substance ID

DTXSID10890575
Record name Diacetatopalladium
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Molecular Weight

224.51 g/mol
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Physical Description

Reddish-brown solid; Insoluble in water; [Hawley] Powder; [MSDSonline]
Record name Palladium(II) acetate
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Product Name

Palladium(II) acetate

CAS RN

3375-31-3, 19807-27-3
Record name Diacetatopalladium
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Record name Acetic acid, palladium salt (1:?)
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Record name Acetic acid, palladium(2+) salt (2:1)
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Record name Palladium(II) acetate
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Record name Palladium acetate
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Record name PALLADIUM(II) ACETATE
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Synthesis routes and methods I

Procedure details

A thin film of organic palladium compound was formed on the substrate 1 that carries thereon the device electrodes 4 and 5 by applying an organic palladium solution prepared by dissolving an organic palladium compound formed from palladium acetate and amine into butylacetate to the substrate 1. Then, the substrate 1 was baked at 300° C. for 10 minutes in the atmosphere within an oven to decompose and oxide the organic palladium on the substrate 1 until a film 7 of PdO was formed there.
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Synthesis routes and methods II

Procedure details

Palladium diacetate was prepared from palladium sponge, acetic acid and HNO2 by adding 0.295 g. of palladium sponge and 45 ml. of glacial acetic acid in the apparatus described in example 1. The resulting mixture was stirred at ambient temperature for about 2 hours with an occasional addition of gaseous HNO2 to the mixture. The mixture was stirred overnight at ambient temperature and was then heated to 115° C. for one hour while being purged with argon. The resulting brown-red solution was filtered and the filtrate was concentrated to yield orange-red crystals of trimeric, hydrocarbon-soluble palladium diacetate in 96% yield.
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Synthesis routes and methods III

Procedure details

The procedure of Example 6 was followed except that the reaction mixture was made up of 0.2 g. of palladium sponge, 42 g. of glacial acetic acid and 2 drops of distilled water. The reaction temperature was from 65°-70° C. and NO was bubbled slowly through the mixture under these conditions over a 20-25 minute period, during this time the mixture was periodically flushed with oxygen. All the palladium sponge dissolved during this time to give an orange-red solution which upon concentration afforded orange-red crystals of trimeric palladium acetate in 95% yield. The crystals were soluble in benzene and toluene and showed a sharp infrared band at 1600 cm-1.
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Yield
95%

Synthesis routes and methods IV

Procedure details

Into 12 mL of dry DMF in an oven dried, nitrogen filled tube was placed M (3.0 g, 15 mmol), 1-iodo-3-bromobenzene (1.6 mL, 13 mmol), palladium(II)acetate (0.42 g, 1.9 mmol), tetrabutylammoniumchloride (3.5 g, 13 mmol), and solid NaHCO3 (2.6 g, 31 mmol). The tube was sealed and heated to 80° C. for 16 hours. The cooled reaction mixture was diluted with EtOAc, passed through a small plug of silica gel to remove the catalyst, and extracted 2× with brine. The solution was then dried over Na2SO4, concentrated, and purified by flash chromatography eluting with 2:1 and 1:1 heptane: EtOAc to afford N (1.8 g, 5 mmol, 40%) (MS;M+H: 356.1, 358.1). Likewise N′ was formed (0.92 g, 3.1 mmol, 77%) (MS;M+H: 293.2) from M (1.0 g, 5 mmol), 3-iodoaniline (0.5 mL, 4.2 mmol), Pd(OAc)2 (0.14 g, 0.62 mmol), Bu4NCl (1.16 g, 4.2 mmol), and NaHCO3 (0.87 g, 10 mmol) in 4 mL of dry DMF.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
palladium(II) acetate
Reactant of Route 2
palladium(II) acetate
Reactant of Route 3
palladium(II) acetate
Reactant of Route 4
palladium(II) acetate
Reactant of Route 5
palladium(II) acetate
Reactant of Route 6
palladium(II) acetate

Citations

For This Compound
11,400
Citations
VI Bakhmutov, JF Berry, FA Cotton, S Ibragimov… - Dalton …, 2005 - pubs.rsc.org
Reaction of activated palladium metal with a HNO3/acetic acid mixture produces both orange Pd3(OAc)6, 1, and purple Pd3(OAc)5(NO2), 2. Compound 2 has a trinuclear structure …
Number of citations: 60 pubs.rsc.org
H Onoue, I Moritani - Journal of Organometallic Chemistry, 1972 - Elsevier
Di-μ-acetatobis(2,N-dihapto-N-phenylbenzaldimine)dipalladium(II) and related complexes have been prepared by the reaction of N-phenylbenzaldimine or related compounds with …
Number of citations: 266 www.sciencedirect.com
RN Pandey, PM Henry - Canadian Journal of Chemistry, 1974 - cdnsciencepub.com
Palladium(II) acetate in acetic acid in the absence of acetate ion exists as the trimeric species Pd 3 (OAc) 6 . The reaction of the trimer with NaOAc or LiOAc at 25 was not instantaneous. …
Number of citations: 100 cdnsciencepub.com
T Itahara - The Journal of Organic Chemistry, 1985 - ACS Publications
Aryl-substituted aromatic heterocycles are interesting compounds as precursors to biologically and physiologically active compounds and also in connection with the existence of …
Number of citations: 139 pubs.acs.org
AC Skapski, ML Smart - Journal of the Chemical Society D: Chemical …, 1970 - pubs.rsc.org
Palladium (II) acetate has a trimeric structure, of approximate symmetry D3h, in which each of the palladium atoms is joined to the other two by double acetate bridges.
Number of citations: 156 pubs.rsc.org
T Itahara - The Journal of Organic Chemistry, 1985 - ACS Publications
The oxidation of 1, 4-benzoquinone, 2-phenyl-1, 4-benzoquinone, 1, 4-naphthoquinone, and 1, 2-naphthoquinone by palladium (II) acetate in acetic acid containing arenes gave the …
Number of citations: 113 pubs.acs.org
Y Fujiwara, I Moritani, S Danno, R Asano… - Journal of the …, 1969 - ACS Publications
Olefins react with benzene derivatives to produce aryl-substituted olefinsvia directsubstitution of the aromatic compound for hydrogen on the double bond of the olefinin the presence of …
Number of citations: 665 pubs.acs.org
LM Stock, K Tse, LJ Vorvick… - The Journal of Organic …, 1981 - ACS Publications
Relative ratemeasurements indicate that the palladation reaction, although nonselective, adheres to the selectivity relationship for electrophilic aromatic substi-tution. Kinetic isotope …
Number of citations: 78 pubs.acs.org
K Hiraki, Y Fuchita, T Uchiyama - Inorganica Chimica Acta, 1983 - Elsevier
An acetato-bridged binuclear cyclopalladated complex of benzyldiphenylphosphine, [{Pd(C 6 H 4 CH 2 PPh 2 )(O 2 CMe)}], has been obtained by the reaction between the phosphine …
Number of citations: 29 www.sciencedirect.com
T Hosokawa, T Uno, S Inui… - Journal of the American …, 1981 - ACS Publications
The intramolecular oxidative cyclization of f/ww-2-(2-butenyl) phenol (2) using (+)-(3, 2, 10-? j-pinene) palladium (II) acetate (1) in the pressure of Cu (OAc) 2 and 02 has been studied in …
Number of citations: 215 pubs.acs.org

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